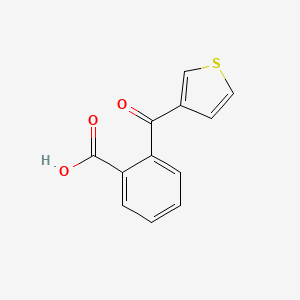
2-(Thiophene-3-carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophene-3-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C12H8O3S and its molecular weight is 232.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of thiophene derivatives, including 2-(Thiophene-3-carbonyl)benzoic acid, as antitubercular agents. A series of thiophene-arylamide compounds were synthesized, demonstrating significant activity against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is crucial for cell wall synthesis in the bacteria. The lead compound from this series exhibited a minimum inhibitory concentration (MIC) of 0.24 µg/mL, indicating potent antimycobacterial activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on thiophene-benzenesulfonamide derivatives showed that modifications to the thiophene core could enhance efficacy against tuberculosis. For instance, substituents at specific positions on the thiophene ring improved binding affinity and selectivity towards DprE1, suggesting that this compound could be optimized for better therapeutic outcomes .
Synthesis and Chemical Intermediates
Synthetic Pathways
The compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize various derivatives through reactions such as acylation and condensation. For instance, it has been reported that thiophene-2-carbonyl chlorides can be derived from thiophenes with oxalyl chloride, leading to products that are crucial for developing agrochemicals and pharmaceuticals .
Applications in Drug Development
Thiophene derivatives are increasingly being explored for their roles in drug development. Compounds derived from this compound have shown promise in treating conditions such as asthma and inflammatory diseases due to their anti-inflammatory properties . These compounds are being investigated for their potential to act as anti-allergy agents and gastric cytoprotective agents.
Materials Science Applications
Organic Electronics
The unique electronic properties of thiophene compounds make them suitable candidates for applications in organic electronics. Research indicates that derivatives of this compound can be used in the fabrication of organic photovoltaic cells and organic light-emitting diodes (OLEDs). Their ability to facilitate charge transport is particularly beneficial in enhancing device performance .
Table 1: Antimycobacterial Activity of Thiophene Derivatives
Table 2: Synthetic Pathways Involving this compound
| Reaction Type | Product | Conditions | Reference |
|---|---|---|---|
| Acylation | Thiophene-2-carbonyl chloride | Oxalyl chloride + Thiophene | |
| Condensation | Various benzenesulfonamides | Thionyl chloride + Amines |
Case Studies
Case Study 1: Antitubercular Agents Development
A study focused on developing new antitubercular agents based on the structure of thiophene derivatives led to the identification of several potent compounds with low cytotoxicity profiles. The optimization process involved modifying substituents on the thiophene ring to enhance binding affinity to target enzymes.
Case Study 2: Organic Electronics Research
Research into the use of thiophene derivatives in organic electronics has demonstrated improved efficiency in solar cells when incorporating these compounds into device architectures. The study highlighted the importance of molecular design in achieving high charge mobility and stability.
属性
CAS 编号 |
94547-24-7 |
|---|---|
分子式 |
C12H8O3S |
分子量 |
232.26 g/mol |
IUPAC 名称 |
2-(thiophene-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H8O3S/c13-11(8-5-6-16-7-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15) |
InChI 键 |
YBPNQJGUPIKQLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















